molecular formula C16H19NO3S B5885092 N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B5885092
M. Wt: 305.4 g/mol
InChI Key: PAQWPELCMMDANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of sulfonamide compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide can increase the levels of acetylcholine in the brain, which is important for cognitive function and memory. Additionally, N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to modulate the activity of several other neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects in animal models. Studies have demonstrated that N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide can reduce oxidative stress and inflammation in the brain, which are implicated in the development of neurological disorders. Additionally, N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential therapeutic applications for neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for laboratory experiments, including its stability and solubility in aqueous solutions. Additionally, N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in laboratory experiments. However, N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has some limitations for laboratory experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide. One area of focus is the development of more efficient and cost-effective synthesis methods for N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide, which would make it more accessible for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide and its potential therapeutic applications for neurological disorders. Finally, future research could explore the potential of N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide as a drug candidate for the treatment of neurological disorders in humans.

Synthesis Methods

N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of 4-ethylphenol and 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ammonia to form the final product, N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide. The synthesis of N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research applications.

Scientific Research Applications

N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential to improve cognitive function and memory in animal models.

properties

IUPAC Name

N-(4-ethylphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-13-6-8-14(9-7-13)17-21(18,19)16-11-12(2)5-10-15(16)20-3/h5-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQWPELCMMDANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide

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